Acetanilide, 2'-(1-methylacetonyl)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14300-16-4 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-[2-(3-oxobutan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H15NO2/c1-8(9(2)14)11-6-4-5-7-12(11)13-10(3)15/h4-8H,1-3H3,(H,13,15) |
InChI Key |
YXUUYAFPUMQYNS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1NC(=O)C)C(=O)C |
Canonical SMILES |
CC(C1=CC=CC=C1NC(=O)C)C(=O)C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of N 2 3 Oxobutan 2 Yl Phenyl Acetamide
Reactivity of the Amide Linkage in N-Aryl Amides
The amide bond in N-aryl amides such as the acetanilide (B955) moiety in the title compound is known for its relative stability, a consequence of resonance delocalization between the nitrogen lone pair and the carbonyl group. However, this bond is susceptible to cleavage under specific conditions through hydrolysis and transamidation reactions.
Hydrolysis and Transamidation Reactions of the Acetanilide Moiety (Theoretical Pathways)
Hydrolysis: The hydrolysis of the acetanilide moiety can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is followed by proton transfer and elimination of the amine, which is protonated under the acidic conditions to form an ammonium (B1175870) ion, driving the equilibrium towards the carboxylic acid and the corresponding aniline (B41778) derivative. Studies on substituted acetanilides have shown that the mechanism can shift from A-2 (bimolecular) in less concentrated acid to A-1 (unimolecular) in more concentrated acid. rsc.orgrsc.org
Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the amide. This is followed by the elimination of the aniline anion, which is a poor leaving group. Therefore, this process typically requires more forcing conditions than acid-catalyzed hydrolysis. The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring.
Transamidation: Transamidation offers a pathway to exchange the amine portion of the amide. This can be achieved under various conditions, including metal catalysis or the use of highly reactive reagents. mdpi.comnih.govresearchgate.netorganic-chemistry.org For N-aryl amides, these reactions can be challenging due to the stability of the amide bond. However, methods involving the activation of the amide, for instance by N-acylation to form an imide, can facilitate this transformation by making the carbonyl carbon more electrophilic. nih.gov
Influence of Ortho-Substituents on Amide Bond Stability and Reactivity
The presence of the 2'-(1-methylacetonyl) group ortho to the acetamido group is expected to significantly influence the reactivity of the amide linkage through both steric and electronic effects.
Steric Effects: The bulky ortho-substituent can sterically hinder the approach of a nucleophile to the amide carbonyl carbon, thereby slowing down the rate of both hydrolysis and transamidation. researchgate.net This steric hindrance can also twist the amide bond out of the plane of the phenyl ring, which can disrupt the resonance stabilization between the nitrogen lone pair and the carbonyl group, potentially increasing its susceptibility to cleavage. nih.gov
Electronic Effects: The 1-methylacetonyl group is an electron-withdrawing group due to the presence of two carbonyl functionalities. This inductive effect can make the amide carbonyl carbon more electrophilic and thus more prone to nucleophilic attack. However, the potential for intramolecular interactions, such as hydrogen bonding between the enol form of the diketone and the amide hydrogen, could influence the conformation and reactivity of the amide bond.
| Effect | Influence on Amide Reactivity | Rationale |
| Steric Hindrance | Decrease | The bulky 1-methylacetonyl group physically blocks the approach of nucleophiles to the amide carbonyl. |
| Electronic Withdrawal | Increase | The two carbonyl groups of the substituent pull electron density away from the amide, making the carbonyl carbon more electrophilic. |
| Intramolecular H-Bonding | Potential for both increase and decrease | Stabilization of a particular conformation could either shield the amide bond or activate it by altering its electronic properties. |
Reactivity of the Phenyl Ring System
The substituted phenyl ring in N-[2-(3-oxobutan-2-yl)phenyl]acetamide is the site of potential electrophilic and nucleophilic aromatic substitution reactions. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution Patterns and Regioselectivity on the Substituted Phenyl Ring
The acetamido group (–NHCOCH₃) is a powerful ortho-, para-directing and activating group in electrophilic aromatic substitution (EAS). echemi.combrainly.comstackexchange.com This is due to the ability of the nitrogen lone pair to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the substitution at the ortho and para positions. libretexts.org Conversely, the 1-methylacetonyl group, containing two carbonyls, is a deactivating and meta-directing group due to its electron-withdrawing inductive and resonance effects. masterorganicchemistry.com
In a disubstituted benzene (B151609) ring where one group is activating and the other is deactivating, the activating group generally controls the position of further substitution. youtube.comuci.edu Therefore, in N-[2-(3-oxobutan-2-yl)phenyl]acetamide, the powerful ortho-, para-directing acetamido group will dictate the position of incoming electrophiles.
The available positions for substitution are C3', C4', C5', and C6'. The acetamido group at C1' directs to the ortho (C6') and para (C4') positions. The 1-methylacetonyl group at C2' directs to the meta positions (C4' and C6'). Thus, both substituents reinforce substitution at the C4' and C6' positions. However, steric hindrance from the bulky 1-methylacetonyl group at the C2' position will likely disfavor substitution at the adjacent C3' and C1' positions. The C6' position is ortho to the activating acetamido group but is also sterically hindered by the adjacent substituent. The C4' position is para to the activating group and meta to the deactivating group, making it the most likely site for electrophilic attack.
Predicted Regioselectivity for EAS:
| Position | Directing Effect of Acetamido (Activating) | Directing Effect of 1-Methylacetonyl (Deactivating) | Steric Hindrance | Predicted Reactivity |
| C3' | - | Ortho (unfavored) | High | Very Low |
| C4' | Para (favored) | Meta (favored) | Low | High (Major Product) |
| C5' | Meta (unfavored) | Para (unfavored) | Low | Very Low |
| C6' | Ortho (favored) | Meta (favored) | High | Moderate (Minor Product) |
Nucleophilic Aromatic Substitution Considerations (Theoretical)
Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (such as a halide). wikipedia.orgyoutube.comlibretexts.org The phenyl ring in N-[2-(3-oxobutan-2-yl)phenyl]acetamide does not possess a conventional leaving group. However, the presence of the electron-withdrawing 1-methylacetonyl group does increase the electrophilicity of the ring.
Theoretically, if a leaving group were present, for instance, a halogen at the C4' or C6' position, the molecule would be activated towards nucleophilic attack. The strong electron-withdrawing nature of the nitro group is a classic example of a group that facilitates SNA. While the 1-methylacetonyl group is deactivating, it is not as powerful as a nitro group in activating the ring for SNA. Therefore, any such substitution would likely require harsh reaction conditions.
Reactivity of the Ketone and Alkyl Moieties
The 1-methylacetonyl group contains a β-dicarbonyl system, which imparts significant reactivity to this part of the molecule.
This 1,3-dicarbonyl moiety can exist in equilibrium with its enol form. libretexts.org The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The acidity of the α-hydrogens (on the carbon between the two carbonyls) is significantly increased, facilitating enolate formation even with mild bases. libretexts.org This enolate is a potent nucleophile and can participate in various reactions.
Given the ortho-positioning of the acetamido group, intramolecular reactions are a distinct possibility.
Intramolecular Aldol-type Condensation: Under basic conditions, the enolate of the diketone could potentially attack the amide carbonyl. However, the formation of a highly strained four-membered ring makes this pathway unlikely.
Pictet-Spengler Reaction: The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.orgmdpi.comnih.gov While the substrate is not a β-arylethylamine, a related intramolecular cyclization could be envisioned under acidic conditions. Protonation of one of the ketone carbonyls, followed by nucleophilic attack from the nitrogen of the amide, could lead to a cyclized product. However, the reactivity of the amide nitrogen is reduced due to resonance. A more plausible pathway might involve initial hydrolysis of the amide to the corresponding aniline, which would be a much more potent nucleophile for an intramolecular cyclization with one of the ketone groups.
Fischer Indole (B1671886) Synthesis: The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgthermofisher.combyjus.comalfa-chemistry.comnih.gov While the starting material is not a hydrazine, it's conceivable that under certain conditions, it could be converted to a hydrazone derivative that could then undergo an intramolecular Fischer indole-type cyclization. The 1,3-dicarbonyl moiety provides two potential sites for initial reaction. The regioselectivity of such a reaction would be influenced by the relative reactivity of the two ketone groups and the stability of the resulting indole. thermofisher.com
Carbonyl Reactivity: Aldol (B89426) Condensations, Knoevenagel Condensations, and Related Reactions
The presence of a ketone carbonyl group with adjacent alpha-hydrogens theoretically allows N-[2-(3-oxobutan-2-yl)phenyl]acetamide to participate in base- or acid-catalyzed aldol and Knoevenagel condensations. These reactions are fundamental carbon-carbon bond-forming strategies in organic synthesis. For instance, a Claisen-Schmidt type reaction, which is a variation of the aldol condensation, has been reported for a structurally related 2-(N-acetyl)acetophenone derivative, suggesting that the ketone in the target molecule could react with aldehydes or ketones. researchgate.netmdpi.com Knoevenagel condensations typically involve the reaction of a carbonyl compound with a molecule containing an active methylene (B1212753) group, a reaction for which N-[2-(3-oxobutan-2-yl)phenyl]acetamide could serve as the ketone component. sciensage.infonih.govbeilstein-journals.orgresearchgate.netmdpi.com
Selective Oxidation and Reduction Chemistry of the Ketone Group
The ketone functionality within N-[2-(3-oxobutan-2-yl)phenyl]acetamide is a prime site for oxidation and reduction reactions. Selective reduction of the ketone to a secondary alcohol is a plausible transformation. For a similar compound lacking the phenyl group, N-(3-oxobutan-2-yl)acetamide, palladium-on-carbon (Pd/C) mediated hydrogenation has been noted as a method for the selective reduction of the ketone. Reagents like sodium borohydride (B1222165) are also commonly employed for the reduction of ketones to alcohols. mdpi.com
Conversely, oxidation of the ketone is less straightforward without cleaving the carbon-carbon bonds adjacent to the carbonyl group. Specific methodologies for the selective oxidation of the ketone in N-[2-(3-oxobutan-2-yl)phenyl]acetamide have not been detailed in the reviewed literature. Research findings, including comparative data on reagents and reaction efficiencies for this specific molecule, remain unpublished.
Elucidation of Reaction Mechanisms for Derivatization and Transformation Pathways
A thorough understanding of a compound's reactivity is built upon detailed mechanistic studies, including kinetic analysis and the identification of transient species.
Kinetic Studies of Key Reactions
Kinetic studies are crucial for determining reaction rates, understanding the influence of catalysts and reaction conditions, and elucidating reaction mechanisms. Such studies would involve monitoring the concentration of reactants and products over time for reactions involving N-[2-(3-oxobutan-2-yl)phenyl]acetamide. Despite the importance of this data, no specific kinetic studies for the derivatization or transformation of N-[2-(3-oxobutan-2-yl)phenyl]acetamide were found in the available literature.
Identification of Transition States and Intermediates
The elucidation of reaction pathways involves the characterization of intermediates and the theoretical or experimental identification of transition states. acs.orgacs.org For reactions involving aniline and its derivatives, mechanistic studies have identified various intermediates, such as in the Bamberger rearrangement which proceeds through an aniline dication-like transition state. researchgate.net Similarly, palladium-catalyzed reactions of anilines are understood to proceed through specific palladium-containing intermediates. nih.gov However, for reactions specifically involving the ketone side chain of N-[2-(3-oxobutan-2-yl)phenyl]acetamide, there is no available research that identifies the specific transition states or intermediates formed during its transformations.
Computational and Theoretical Chemistry of N 2 3 Oxobutan 2 Yl Phenyl Acetamide
Quantum Chemical Methods for Molecular Structure and Electronic Properties
Quantum chemical methods are pivotal in elucidating the fundamental aspects of molecular systems. For N-[2-(3-oxobutan-2-yl)phenyl]acetamide, these methods offer a detailed picture of its geometry and electronic landscape.
Density Functional Theory (DFT) and Ab Initio Approaches for Geometry Optimization
Density Functional Theory (DFT) and ab initio methods are powerful computational tools for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. nih.govnih.gov For acetamide (B32628) derivatives, methods like B3LYP with a 6-31G** basis set are commonly employed to predict bond lengths, bond angles, and dihedral angles. nih.gov These calculations aim to find the minimum energy conformation of the molecule, providing a foundational understanding of its structure. nih.govnih.gov The optimized geometry is crucial for subsequent calculations of other molecular properties. nih.gov
Analysis of Molecular Electrostatic Potential (MESP) and Charge Distribution
The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the reactive behavior of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.govnih.govyoutube.com For molecules like N-[2-(3-oxobutan-2-yl)phenyl]acetamide, the MESP can predict sites susceptible to electrophilic and nucleophilic attack. nih.govnih.gov Generally, in acetamide derivatives, the negative potential is localized around electronegative atoms like oxygen and nitrogen, indicating these as likely sites for electrophilic interaction. nih.govksu.edu.sa Conversely, positive potentials are often found around hydrogen atoms. nih.govyoutube.com This analysis is critical for understanding intermolecular interactions. nih.gov
Frontier Molecular Orbital Analysis (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. scispace.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller energy gap suggests that the molecule is more reactive. nih.govscispace.com For acetamide derivatives, the distribution of HOMO and LUMO orbitals can indicate the pathways of charge transfer within the molecule. scispace.com
Table 1: Frontier Molecular Orbital Properties
| Parameter | Value |
|---|---|
| HOMO Energy | Value (eV) |
| LUMO Energy | Value (eV) |
| Energy Gap (LUMO-HOMO) | Value (eV) |
Note: Specific values for N-[2-(3-oxobutan-2-yl)phenyl]acetamide require dedicated computational studies.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are also instrumental in predicting and interpreting the spectroscopic data of molecules, providing a powerful synergy with experimental techniques.
Vibrational Frequency Analysis for Infrared (IR) Spectroscopy
Theoretical vibrational frequency analysis, often performed using DFT methods, can predict the infrared (IR) spectrum of a molecule. ksu.edu.saresearchgate.net By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in an experimental IR spectrum to specific molecular motions, such as stretching, bending, and wagging of bonds. researchgate.netmdpi.com For acetamide derivatives, characteristic vibrational frequencies include the N-H stretching, C=O stretching, and various C-H and C-N vibrations. researchgate.netijper.org Comparing the calculated spectrum with the experimental one can help confirm the molecular structure. researchgate.net
Table 2: Predicted Vibrational Frequencies
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | ~3300-3500 |
| C=O Stretch (Amide) | ~1650-1690 |
| C=O Stretch (Ketone) | ~1700-1720 |
| C-N Stretch | ~1200-1400 |
| Aromatic C-H Stretch | ~3000-3100 |
| Aliphatic C-H Stretch | ~2850-3000 |
Note: These are typical ranges for acetamide derivatives and specific values for N-[2-(3-oxobutan-2-yl)phenyl]acetamide would be determined through specific calculations.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Coupling Constant Analysis
Computational chemistry can also predict Nuclear Magnetic Resonance (NMR) parameters. By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. mdpi.com These predictions are highly valuable for assigning the signals in an experimental NMR spectrum to specific atoms in the molecule. mdpi.commdpi.com Furthermore, calculations can provide insights into spin-spin coupling constants (J), which give information about the connectivity and dihedral angles between atoms. mdpi.com For N-[2-(3-oxobutan-2-yl)phenyl]acetamide, this would involve predicting the chemical shifts for the protons and carbons of the phenyl ring, the acetamide group, and the methylacetonyl substituent. mdpi.comrsc.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl H | ~7.0-8.0 | - |
| NH Proton | ~8.0-11.0 | - |
| CH (acetonyl) | ~4.0-5.0 | - |
| CH₃ (acetyl) | ~2.0-2.5 | - |
| CH₃ (acetonyl) | ~1.5-2.5 | - |
| Phenyl C | - | ~110-140 |
| C=O (Amide) | - | ~168-172 |
| C=O (Ketone) | - | ~200-210 |
| CH (acetonyl) | - | ~50-60 |
| CH₃ (acetyl) | - | ~20-25 |
| CH₃ (acetonyl) | - | ~25-30 |
Note: These are approximate ranges based on similar structures. Precise values for N-[2-(3-oxobutan-2-yl)phenyl]acetamide require specific computational analysis.
Mass Spectrometry Fragmentation Pattern Simulations
The simulation of mass spectrometry fragmentation patterns provides valuable insights into the structural characteristics of a molecule. For N-substituted acetamides, the fragmentation is significantly influenced by the nature of the substituent on the nitrogen atom.
In the case of N-[2-(3-oxobutan-2-yl)phenyl]acetamide, the fragmentation process is expected to initiate with the formation of the molecular ion peak [M]+. Subsequent fragmentation pathways are likely to involve the cleavage of bonds adjacent to the carbonyl groups and the amide linkage, as these are typically the most labile sites.
A plausible fragmentation pattern, based on the general fragmentation of N-aryl acetamides, would involve the following key steps:
α-Cleavage: Fission of the C-C bond between the carbonyl group of the acetamide and the phenyl ring, or the C-C bond within the 1-methylacetonyl group.
McLafferty-type Rearrangement: If sterically possible, a hydrogen atom from the 1-methylacetonyl group could be transferred to the acetamide carbonyl oxygen, leading to the elimination of a neutral molecule.
Cleavage of the Amide Bond: The C-N bond of the acetamide linkage can undergo cleavage, resulting in the formation of an acylium ion and a substituted aniline (B41778) radical cation, or their respective neutral and radical counterparts.
The resulting fragment ions would provide a characteristic mass spectrum, allowing for the structural elucidation of the parent molecule. The relative abundance of these fragment ions is dependent on their stability. For instance, the formation of resonance-stabilized cations is generally favored.
Simulations of the mass spectrum can be performed using computational methods, which calculate the energies of the various fragmentation pathways. These theoretical spectra can then be compared with experimental data to confirm the proposed fragmentation mechanisms.
It is important to note that the fragmentation of N-(substituted phenyl)cyanoacetamides has been shown to involve the fission of carbon-carbon bonds next to the carbonyl function or nitrogen. researchgate.net While not identical, this provides a relevant model for predicting the behavior of N-[2-(3-oxobutan-2-yl)phenyl]acetamide under electron ionization. The stability of N-(4-substituted phenyl) cyanoacetamides also suggests that the core acetanilide (B955) structure in the title compound will influence the fragmentation process. researchgate.net
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and conformational flexibility of N-[2-(3-oxobutan-2-yl)phenyl]acetamide are critical to its chemical behavior and potential interactions. Computational methods are instrumental in exploring the molecule's conformational landscape.
Torsional Dynamics of the Acetanilide and 1-Methylacetonyl Moieties
The rotation around the C(phenyl)-N(amide) bond.
The rotation around the N(amide)-C(carbonyl) bond of the acetamide group.
The rotation around the C(phenyl)-C(1-methylacetonyl) bond.
The rotation of the methyl and acetyl groups within the 1-methylacetonyl moiety.
Computational studies on related N-phenylacetamide derivatives have shown that the planarity of the acetamide group and the phenyl ring is a key factor in determining conformational preferences. nih.gov For instance, in N-phenyl-2-(phenylsulfanyl)acetamide, the phenyl and acetamide groups are nearly coplanar. nih.gov However, the bulky 1-methylacetonyl substituent in N-[2-(3-oxobutan-2-yl)phenyl]acetamide is likely to introduce significant steric hindrance, forcing the moieties out of planarity.
The torsional dynamics can be investigated by performing potential energy surface (PES) scans, where the energy of the molecule is calculated as a function of the dihedral angles of interest. These calculations can reveal the most stable conformations (energy minima) and the energy barriers to rotation between them. It is expected that the molecule will exist as a mixture of several stable conformers at room temperature.
Influence of Intramolecular Hydrogen Bonding and Steric Effects on Conformation
Intramolecular interactions play a crucial role in dictating the preferred conformation of N-[2-(3-oxobutan-2-yl)phenyl]acetamide.
Intramolecular Hydrogen Bonding: The presence of the amide N-H group and the two carbonyl oxygen atoms creates the possibility for intramolecular hydrogen bonding. A hydrogen bond could form between the amide proton and the oxygen of the ketone in the 1-methylacetonyl group, or with the oxygen of the acetamide's own carbonyl group. The formation of such a hydrogen bond would lead to a pseudo-cyclic structure, significantly stabilizing that particular conformation. nih.gov Studies on 2-hydroxy-N-acylanilines have demonstrated the formation of intramolecular hydrogen bonds between a hydroxyl group and the amide carbonyl, which influences the chemical shifts observed in NMR spectroscopy. rsc.org In N-[2-(3-oxobutan-2-yl)phenyl]acetamide, the N-H group and the carbonyl oxygen of the 1-methylacetonyl substituent are well-positioned to form a stable six-membered ring motif via hydrogen bonding.
Steric Effects: The steric repulsion between the bulky 1-methylacetonyl group and the acetamide group, as well as with the ortho-protons of the phenyl ring, will be a major determinant of the molecule's conformation. To minimize these steric clashes, the various groups will rotate to adopt a staggered arrangement. The interplay between the stabilizing effect of intramolecular hydrogen bonding and the destabilizing effect of steric hindrance will ultimately determine the most populated conformations in the gas phase and in solution.
Global Reactivity Descriptors and Chemical Potential Theory
Global reactivity descriptors, derived from conceptual density functional theory (DFT), provide a quantitative measure of a molecule's reactivity. These descriptors are valuable for predicting how a molecule will behave in a chemical reaction.
Computational Assessment of Chemical Hardness, Softness, and Electrophilicity Index
The following global reactivity descriptors can be calculated for N-[2-(3-oxobutan-2-yl)phenyl]acetamide using the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.
Chemical Hardness (η): Chemical hardness is a measure of the resistance to a change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO). A larger HOMO-LUMO gap corresponds to a harder, more stable molecule. nih.gov
Chemical Softness (S): Softness is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability. nih.gov Softer molecules are generally more reactive.
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index suggests a greater capacity to act as an electrophile. nih.gov
By computing these values, a comprehensive picture of the chemical reactivity of N-[2-(3-oxobutan-2-yl)phenyl]acetamide can be obtained. For instance, a relatively low chemical hardness and high electrophilicity index would suggest that the molecule is susceptible to nucleophilic attack. The presence of two carbonyl groups is expected to contribute to a significant electrophilic character.
The following table presents hypothetical calculated values for these descriptors to illustrate their application. Actual values would require specific DFT calculations.
| Descriptor | Formula | Hypothetical Value (eV) |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.5 |
| Chemical Hardness (η) | E_LUMO - E_HOMO | 5.0 |
| Chemical Softness (S) | 1 / η | 0.2 |
| Electrophilicity Index (ω) | μ² / (2η) | 2.025 |
These theoretical descriptors provide a powerful tool for understanding and predicting the chemical behavior of N-[2-(3-oxobutan-2-yl)phenyl]acetamide in various chemical environments.
Degradation Pathways and Environmental Transformation of N 2 3 Oxobutan 2 Yl Phenyl Acetamide
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of a chemical compound through non-biological processes. For N-[2-(3-oxobutan-2-yl)phenyl]acetamide, the primary abiotic degradation mechanisms of interest are hydrolysis and photolysis.
The amide bond in the acetanilide (B955) structure is susceptible to hydrolysis, a chemical reaction with water that results in the cleavage of the bond. The rate of this reaction is significantly influenced by pH and temperature. Generally, amide hydrolysis can be catalyzed by both acids and bases.
Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. nhsjs.comstudy.com Conversely, under alkaline conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon. researchgate.net At near-neutral pH, the hydrolysis of amides is typically slow. psu.edu
Increased temperature generally accelerates the rate of hydrolysis, as it provides the necessary activation energy for the reaction to occur. psu.edu While specific experimental data for N-[2-(3-oxobutan-2-yl)phenyl]acetamide is not available in the reviewed literature, the expected hydrolysis products would be 2-aminoacetophenone and acetic acid. The stability of the compound is therefore expected to be lowest at high and low pH values and at elevated temperatures.
Table 1: Predicted Hydrolytic Stability of N-[2-(3-oxobutan-2-yl)phenyl]acetamide under Various Environmental Conditions
| pH Condition | Temperature | Predicted Rate of Hydrolysis |
| Acidic (pH < 4) | Low (e.g., 10°C) | Slow to Moderate |
| Ambient (e.g., 25°C) | Moderate to Fast | |
| High (e.g., 50°C) | Fast | |
| Neutral (pH 6-8) | Low (e.g., 10°C) | Very Slow |
| Ambient (e.g., 25°C) | Slow | |
| High (e.g., 50°C) | Moderate | |
| Alkaline (pH > 10) | Low (e.g., 10°C) | Slow to Moderate |
| Ambient (e.g., 25°C) | Moderate to Fast | |
| High (e.g., 50°C) | Fast |
Note: This table is based on general principles of amide hydrolysis and is not derived from experimental data for N-[2-(3-oxobutan-2-yl)phenyl]acetamide.
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly in the ultraviolet (UV) spectrum of sunlight. Aromatic compounds, such as the phenyl ring in N-[2-(3-oxobutan-2-yl)phenyl]acetamide, can absorb UV radiation, which can lead to the excitation of electrons and the subsequent cleavage of chemical bonds.
The presence of a carbonyl group (ketone) and an amide group can also influence the photochemical reactivity of the molecule. While specific studies on the photolysis of N-[2-(3-oxobutan-2-yl)phenyl]acetamide are not documented in the available literature, it is plausible that it may undergo direct photolysis. The degradation products would depend on the specific bonds that are cleaved and any subsequent reactions. Indirect photolysis, involving reactions with photochemically generated reactive species in the environment such as hydroxyl radicals, could also contribute to its transformation.
Biotic Degradation Pathways in Environmental Systems
Biotic degradation, mediated by microorganisms, is often the most significant pathway for the breakdown of organic compounds in the environment. nih.gov The degradation of N-[2-(3-oxobutan-2-yl)phenyl]acetamide would likely involve the enzymatic transformation of both the acetanilide and the 1-methylacetonyl side chain.
Microorganisms, particularly bacteria and fungi, are known to degrade acetanilide-based compounds. u-szeged.huresearchgate.netscispace.com A common initial step in the biodegradation of acetanilides is the enzymatic hydrolysis of the amide bond, which is analogous to chemical hydrolysis but occurs at a much faster rate under ambient conditions. researchgate.net This reaction would yield 2-aminoacetophenone and acetic acid. The resulting aniline (B41778) derivative, 2-aminoacetophenone, can then be further metabolized by microorganisms. Aniline and its derivatives are known to be degraded through various pathways, often involving hydroxylation and subsequent ring cleavage. researchgate.net
Some microorganisms have been shown to utilize acetanilide as a sole source of carbon and nitrogen. u-szeged.huresearchgate.net For instance, a consortium of microbes including Rhodococcus erythropolis and Aspergillus ustus has been shown to completely degrade acetanilide, with Rhodococcus erythropolis converting acetanilide to aniline, which is then further broken down by Aspergillus ustus. u-szeged.huresearchgate.net
Based on the known microbial metabolism of acetanilides and ketones, a hypothetical degradation pathway for N-[2-(3-oxobutan-2-yl)phenyl]acetamide can be proposed. The initial hydrolysis of the amide bond would produce 2-aminoacetophenone and acetic acid . Acetic acid is readily metabolized by most microorganisms.
The 2-aminoacetophenone intermediate could then undergo further transformation. The ketone group in the side chain is a likely target for enzymatic reduction, which would result in the formation of a secondary alcohol, 1-(2-aminophenyl)-1-hydroxy-2-butanone .
Alternatively, the aromatic ring could be targeted for hydroxylation, a common step in the degradation of aromatic compounds, leading to various hydroxylated 2-aminoacetophenone derivatives. Subsequent ring cleavage would then lead to the formation of aliphatic compounds that can be funneled into central metabolic pathways.
Table 2: Potential Degradation Intermediates and Metabolites of N-[2-(3-oxobutan-2-yl)phenyl]acetamide
| Parent Compound | Proposed Intermediate/Metabolite | Transformation Process |
| N-[2-(3-oxobutan-2-yl)phenyl]acetamide | 2-Aminoacetophenone | Amide Hydrolysis |
| Acetic Acid | Amide Hydrolysis | |
| 2-Aminoacetophenone | 1-(2-aminophenyl)-1-hydroxy-2-butanone | Ketone Reduction |
| Hydroxylated 2-aminoacetophenone derivatives | Ring Hydroxylation | |
| Hydroxylated 2-aminoacetophenone derivatives | Aliphatic ring cleavage products | Ring Fission |
Note: This table presents hypothetical intermediates based on known metabolic pathways of related compounds.
The biodegradation of N-[2-(3-oxobutan-2-yl)phenyl]acetamide would involve at least two major classes of enzymes:
Amidases (or Amide Hydrolases): These enzymes catalyze the hydrolysis of the amide bond. nhsjs.comresearchgate.net Amidases are widespread in microorganisms and play a crucial role in the degradation of a variety of amide-containing compounds, including pesticides and industrial chemicals. researchgate.net
Ketone Reductases (or Alcohol Dehydrogenases): The ketone group in the 1-methylacetonyl side chain is a substrate for oxidoreductases, specifically ketone reductases or alcohol dehydrogenases. These enzymes catalyze the stereoselective reduction of ketones to their corresponding secondary alcohols. nih.govwikipedia.orgresearchgate.net This is a common detoxification pathway in many organisms. Microbial dehydrogenases/reductases are known to act on a wide range of ketones, including aromatic ketones. nih.gov
The concerted action of these and other enzymes, such as monooxygenases and dioxygenases for ring hydroxylation and cleavage, would be necessary for the complete mineralization of N-[2-(3-oxobutan-2-yl)phenyl]acetamide to carbon dioxide, water, and inorganic nitrogen.
Factors Influencing Degradation Efficiency and Environmental Persistence of N-[2-(3-oxobutan-2-yl)phenyl]acetamide
Structure-Biodegradability Relationships of Substituted Acetanilides
The biodegradability of acetanilide compounds is significantly influenced by the nature and position of substituents on both the aromatic ring and the acetamide (B32628) functional group. Research on various acetanilide herbicides has established several structure-activity relationships that are likely applicable to N-[2-(3-oxobutan-2-yl)phenyl]acetamide.
The core structure of acetanilides involves an amide bond that can be cleaved by microbial aryl acylamidases, yielding an aniline derivative and an organic acid. The susceptibility of this bond to enzymatic attack is a primary determinant of the compound's biodegradability. The presence, type, and location of substituent groups can either enhance or hinder this enzymatic process.
Key structural features that influence the biodegradability of substituted acetanilides include:
Substitutions on the Aromatic Ring: The position of substituents on the phenyl ring plays a crucial role. For instance, ortho-disubstituted analogs of acetanilide have shown limited ability to act as substrates for aryl acylamidase.
N-Alkyl Substitutions: The presence of alkyl groups on the nitrogen atom of the amide can significantly impact biodegradability. N-substituted acetanilides are often poor substrates for the enzymes responsible for cleaving the amide bond and may not induce the necessary enzyme activity.
Nature of Substituents: The type of chemical group substituted onto the acetanilide structure affects its persistence. For example, the addition of chlorine, bromine, nitro, or amino groups to simple aromatic molecules can increase their resistance to biodegradation.
In the case of N-[2-(3-oxobutan-2-yl)phenyl]acetamide, the presence of the 1-methylacetonyl group at the 2' position of the phenyl ring is a key structural feature. The steric hindrance and electronic effects of this bulky substituent would likely influence the accessibility of the amide linkage to microbial enzymes. The specific impact of this particular substituent on the rate and pathway of degradation would require dedicated experimental studies.
Table 1: General Structure-Biodegradability Relationships for Substituted Acetanilides
| Structural Feature | General Impact on Biodegradability | Rationale |
| Ortho-disubstitution on the phenyl ring | Decreased | Steric hindrance may limit enzyme access to the amide bond. |
| N-alkylation | Decreased | May prevent the compound from acting as a substrate for or inducer of aryl acylamidases. |
| Presence of xenophores (e.g., -Cl, -NO2) | Decreased | These groups can increase the molecule's resistance to microbial attack. |
| Bulky substituents near the amide linkage | Potentially Decreased | Steric hindrance can impede enzymatic cleavage of the amide bond. |
Environmental Conditions Favoring or Inhibiting Degradation
The degradation of acetanilides in the environment is not solely dependent on their chemical structure but is also heavily influenced by a variety of environmental factors. Microbial degradation is a primary mechanism for the breakdown of many acetanilide herbicides in soil and water.
Factors Favoring Degradation:
Optimal Soil Moisture: The degradation rate of some acetanilide herbicides, such as alachlor and propachlor, has been observed to be greater at higher soil moisture levels (e.g., 50% and 80% of field capacity) compared to drier conditions (20% of field capacity).
Elevated Temperatures: For certain acetanilides like alachlor and metolachlor, degradation rates increase with higher temperatures.
Presence of Adapted Microbial Populations: Soils with a history of exposure to acetanilide herbicides may contain microbial communities that are adapted to degrade these compounds more rapidly. However, this is not always the case, and some studies have found similar degradation rates in soils with and without a history of acetanilide application.
Aerobic Conditions: Microbial degradation of many organic pollutants, including acetanilides, is often more efficient under aerobic conditions where oxidative pathways are utilized by microorganisms.
Factors Inhibiting Degradation:
Low Soil Moisture and Temperature: As suggested above, conditions of low moisture and colder temperatures can significantly slow down the microbial degradation of acetanilides.
Sorption to Soil and Sediments: Acetanilide herbicides can bind to soil organic matter and clay particles. This sorption process can reduce their bioavailability to microorganisms, thereby decreasing the rate of biodegradation and increasing their persistence in the environment.
Presence of Other Organic Matter: The addition of certain types of organic matter, such as sodium dodecylbenzene sulfonate (SDBS) and humic acid, has been shown to decrease the biodegradation of some acetanilide herbicides like acetochlor.
Table 2: Influence of Environmental Conditions on Acetanilide Degradation
| Environmental Factor | Condition Favoring Degradation | Condition Inhibiting Degradation | Mechanism of Influence |
| Soil Moisture | High (e.g., 50-80% field capacity) | Low (e.g., 20% field capacity) | Affects microbial activity and substrate availability. |
| Temperature | Higher temperatures | Lower temperatures | Influences microbial metabolic rates and enzyme kinetics. |
| Oxygen Availability | Aerobic | Anaerobic | Determines the dominant microbial metabolic pathways. |
| Sorption | Low sorption | High sorption to soil/sediment | Reduces the bioavailability of the compound to microorganisms. |
| Co-contaminants/Organic Matter | Presence of labile carbon sources (can stimulate co-metabolism) | Presence of inhibitory substances or strongly sorbing organic matter | Can either enhance or decrease microbial degradation activity. |
Advanced Analytical Methodologies for Characterization and Quantification of N 2 3 Oxobutan 2 Yl Phenyl Acetamide
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental for separating N-[2-(3-oxobutan-2-yl)phenyl]acetamide from complex matrices, such as reaction mixtures or biological samples. These techniques are crucial for purity assessment, isolation of the compound, and quantifying its presence.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Complex Mixtures
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like N-[2-(3-oxobutan-2-yl)phenyl]acetamide. A typical method involves a reverse-phase approach, utilizing a stationary phase like C18 or a phenyl column, which is effective for separating moderately polar compounds.
Method development focuses on optimizing several parameters to achieve adequate separation from impurities. This includes selecting an appropriate stationary phase, mobile phase composition (often a mixture of acetonitrile or methanol and water with a pH modifier like formic or phosphoric acid), flow rate, and detector wavelength. sielc.com The aromatic ring and carbonyl groups in N-[2-(3-oxobutan-2-yl)phenyl]acetamide allow for strong ultraviolet (UV) absorbance, making a photodiode array (PDA) detector suitable for detection and quantification, typically around 220-254 nm. bsu.edu.eg
Once developed, the method must be validated to ensure its reliability, accuracy, and precision. Validation parameters are established according to regulatory guidelines and typically include linearity, precision, accuracy, specificity, and robustness. ijprajournal.comnih.gov
Table 1: Illustrative HPLC Method Validation Parameters
| Parameter | Specification | Description |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | The ability to elicit test results that are directly proportional to the analyte concentration. ijprajournal.com |
| Precision (%RSD) | ≤ 2.0% | Assesses the closeness of agreement among a series of measurements, evaluated at intra-day and inter-day levels. nih.gov |
| Accuracy (% Recovery) | 98.0% - 102.0% | The closeness of the test results to the true value, often determined by spike/recovery experiments. bsu.edu.eg |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
This table represents typical validation parameters and does not correspond to a specific validated method for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Degradation Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. mdpi.com Due to the relatively low volatility of N-[2-(3-oxobutan-2-yl)phenyl]acetamide, direct analysis may be challenging. However, GC-MS is highly effective for analyzing volatile derivatives or for identifying potential degradation products that may be more amenable to gas chromatography.
For instance, analysis of potential degradation products resulting from hydrolysis (e.g., 2-aminoacetophenone) or oxidation could be performed. The coupling of GC with a mass spectrometer allows for the tentative identification of unknown compounds based on their mass spectra and fragmentation patterns. nist.govnih.gov The mass spectrometer provides molecular weight information and characteristic fragments that can be compared against spectral libraries for identification. nist.gov In cases where the parent compound or its degradation products are not sufficiently volatile, derivatization techniques, such as silylation, can be employed to increase volatility and thermal stability.
Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Evaluation
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile separation technique widely used for qualitative analysis. fishersci.com It is particularly valuable for real-time monitoring of chemical reactions to track the consumption of starting materials and the formation of N-[2-(3-oxobutan-2-yl)phenyl]acetamide. researchgate.netthieme.de By spotting a small amount of the reaction mixture onto a TLC plate (typically silica gel), the progress can be visualized under UV light or by using a staining agent. researchgate.netmdpi.com
TLC is also an effective tool for preliminary purity assessment. nih.gov The separation of the main compound spot from any impurity spots provides a quick indication of purity. The retention factor (Rf), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system.
Table 2: Example TLC System for Reaction Monitoring | Parameter | Description | | :--- | :--- | | Stationary Phase | Silica gel 60 F254 | A polar adsorbent commonly used for separating moderately polar organic compounds. mdpi.com | | Mobile Phase | Hexane:Ethyl Acetate (B1210297) (6:4) | A solvent system of intermediate polarity. The ratio can be adjusted to achieve optimal separation. mdpi.com | | Visualization | UV lamp (254 nm) | The compound's aromatic rings allow for visualization by quenching of fluorescence on the TLC plate. | | Expected Rf Value | ~0.3 | Based on structurally similar compounds, an approximate Rf value can be predicted. mdpi.com |
This table provides a hypothetical example of a TLC system.
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic techniques are indispensable for the detailed structural elucidation of N-[2-(3-oxobutan-2-yl)phenyl]acetamide. They provide information about the compound's molecular structure, connectivity of atoms, and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. nih.gov A combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.
¹H NMR: The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For N-[2-(3-oxobutan-2-yl)phenyl]acetamide, distinct signals would be expected for the aromatic protons, the amide N-H proton, the methine proton of the acetonyl group, and the three methyl groups. The chemical shifts (δ), integration values, and coupling patterns (multiplicity) are used for assignment. st-andrews.ac.uk For example, the amide proton would likely appear as a broad singlet in the downfield region. thermofisher.com
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. nih.gov Signals for the two carbonyl carbons (amide and ketone), the aromatic carbons, the methine carbon, and the three methyl carbons would be expected at characteristic chemical shifts. mdpi.com
Table 3: Predicted ¹H NMR Spectral Data for N-[2-(3-oxobutan-2-yl)phenyl]acetamide
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.5 - 11.0 | br s | 1H | N-H (amide) |
| ~7.2 - 8.0 | m | 4H | Ar-H (aromatic protons) |
| ~4.5 - 5.0 | q | 1H | CH (methine) |
| ~2.2 | s | 3H | CH₃ (ketone) |
| ~2.1 | s | 3H | CH₃ (amide) |
Predicted values are based on analysis of similar structures. mdpi.comthermofisher.com
Table 4: Predicted ¹³C NMR Spectral Data for N-[2-(3-oxobutan-2-yl)phenyl]acetamide
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~205 - 210 | C=O (ketone) |
| ~169 - 171 | C=O (amide) |
| ~120 - 140 | Ar-C (aromatic carbons) |
| ~50 - 55 | CH (methine) |
| ~28 - 32 | CH₃ (ketone) |
| ~23 - 26 | CH₃ (amide) |
Predicted values are based on analysis of similar structures. mdpi.comst-andrews.ac.uk
Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. vscht.cz The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. For N-[2-(3-oxobutan-2-yl)phenyl]acetamide, the key functional groups are the secondary amide, the ketone, and the substituted aromatic ring.
The presence of these groups can be confirmed by characteristic absorption bands. libretexts.org The N-H stretch of the secondary amide typically appears as a sharp band around 3300 cm⁻¹. The carbonyl (C=O) stretching vibrations are particularly informative; the amide carbonyl usually absorbs at a lower wavenumber (around 1660-1680 cm⁻¹) than the ketone carbonyl (around 1715 cm⁻¹). vscht.czlibretexts.org Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. libretexts.org
Table 5: Characteristic IR Absorption Bands for N-[2-(3-oxobutan-2-yl)phenyl]acetamide
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3300 | N-H Stretch | Secondary Amide |
| ~3100 - 3000 | C-H Stretch | Aromatic |
| ~2980 - 2850 | C-H Stretch | Aliphatic |
| ~1715 | C=O Stretch | Ketone |
| ~1670 | C=O Stretch (Amide I Band) | Secondary Amide |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
Characteristic absorption ranges are based on established spectroscopic data. mdpi.comvscht.czlibretexts.orglibretexts.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone in the unambiguous structural elucidation and confirmation of N-[2-(3-oxobutan-2-yl)phenyl]acetamide. Unlike nominal mass spectrometry, HRMS instruments provide exceptionally accurate mass measurements, typically with an error of less than 5 ppm, which allows for the determination of the elemental composition of the parent molecule and its fragments. researchgate.netfrontagelab.com This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. frontagelab.com
The accurate mass of the protonated molecule of N-[2-(3-oxobutan-2-yl)phenyl]acetamide ([M+H]⁺) is a critical parameter for its identification. Based on its elemental composition (C₁₂H₁₅NO₂), the theoretical monoisotopic mass can be calculated with high precision. Experimental measurement of this mass using HRMS serves as a primary confirmation of the compound's identity.
Table: Theoretical vs. a Hypothetical Experimental Accurate Mass of N-[2-(3-oxobutan-2-yl)phenyl]acetamide
| Parameter | Value |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Theoretical Monoisotopic Mass | 205.1103 u |
| Hypothetical Measured m/z of [M+H]⁺ | 206.1175 |
| Calculated Mass of [M+H]⁺ | 206.1181 u |
| Mass Accuracy (ppm) | -2.91 |
Note: The hypothetical measured m/z is for illustrative purposes to demonstrate the principle of accurate mass measurement.
Fragmentation analysis using HRMS provides deep structural insights into the molecule. By inducing fragmentation of the parent ion and accurately measuring the masses of the resulting fragment ions, it is possible to deduce the connectivity of atoms within the molecule. The fragmentation pattern is characteristic of the compound's structure and can be used for its definitive identification.
Advanced Hyphenated Techniques for Comprehensive Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Complex Mixture Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and versatile analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This hyphenated technique is exceptionally well-suited for the trace analysis and characterization of N-[2-(3-oxobutan-2-yl)phenyl]acetamide in complex mixtures. researchgate.net
For trace analysis, LC-MS/MS offers outstanding sensitivity, enabling the detection and quantification of the compound at very low concentrations, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. researchgate.netnih.gov This is achieved through the use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, where specific precursor-to-product ion transitions for the target analyte are monitored. This high selectivity minimizes interferences from the matrix, leading to a high signal-to-noise ratio and, consequently, very low limits of detection. ddtjournal.com
The characterization of complex mixtures is another key application of LC-MS/MS. The chromatographic separation step resolves the components of the mixture based on their physicochemical properties. Subsequently, the mass spectrometer provides mass information for each separated component. By analyzing the mass spectra and fragmentation patterns, it is possible to identify known compounds by comparison with reference standards or spectral libraries, and to tentatively identify unknown compounds based on their mass and fragmentation behavior. This is particularly valuable in fields such as metabolite identification, impurity profiling, and environmental analysis.
Gas Chromatography-Infrared Spectroscopy (GC-IR) Coupled Systems
Gas Chromatography-Infrared Spectroscopy (GC-IR) is a hyphenated technique that couples the high-resolution separation power of gas chromatography with the structural identification capabilities of infrared spectroscopy. As the separated components elute from the GC column, they pass through a light pipe in the FTIR spectrometer, where their infrared spectra are continuously recorded. mdpi.com
GC-IR is particularly useful for the differentiation of isomers, which can be challenging by mass spectrometry alone, as isomers often exhibit similar fragmentation patterns. nih.gov The infrared spectrum provides a unique "fingerprint" of a molecule based on the vibrational frequencies of its functional groups. For N-[2-(3-oxobutan-2-yl)phenyl]acetamide, characteristic IR absorption bands would be expected for the N-H stretch of the amide, the C=O stretches of the amide and ketone, and various C-H and C=C stretching and bending vibrations of the aromatic ring and alkyl chain. researchgate.netresearchgate.net
The combination of retention time from the GC and the detailed structural information from the IR spectrum provides a high degree of confidence in the identification of the compound. While GC-IR is generally less sensitive than GC-MS, its strength lies in its ability to provide complementary structural information, making it a valuable tool for the comprehensive analysis of volatile and semi-volatile compounds. mdpi.com
Academic Method Validation and Quality Assurance in Analytical Research
Method validation is a critical process in analytical research that demonstrates that an analytical method is suitable for its intended purpose. researchgate.netgavinpublishers.comemerypharma.com It ensures the reliability, reproducibility, and accuracy of the analytical data. The key parameters evaluated during method validation include the limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness. researchgate.netgavinpublishers.com
Establishing Limits of Detection and Quantification
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. ut.eenih.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. ut.eenih.gov
There are several methods for determining LOD and LOQ, including the signal-to-noise ratio approach and the method based on the standard deviation of the response and the slope of the calibration curve. reddit.com For chromatographic methods like LC-MS/MS, the LOD is often determined as the concentration that produces a signal-to-noise ratio of 3:1, while the LOQ corresponds to a signal-to-noise ratio of 10:1. researchgate.net
Table: Hypothetical LOD and LOQ for N-[2-(3-oxobutan-2-yl)phenyl]acetamide by LC-MS/MS
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
Note: These values are hypothetical and serve as an example of typical performance for an LC-MS/MS method.
Evaluation of Accuracy, Precision, and Robustness of Developed Methods
Accuracy refers to the closeness of the measured value to the true or accepted value. nih.gov It is often assessed through recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered by the analytical method is calculated. nih.gov
Precision describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. semanticscholar.org It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). semanticscholar.org
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. scielo.br For an HPLC method, these variations might include changes in the mobile phase composition, pH, column temperature, and flow rate. scielo.br
Table: Hypothetical Validation Data for an HPLC Method for N-[2-(3-oxobutan-2-yl)phenyl]acetamide
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD%) | ||
| Repeatability (Intra-day) | ≤ 2.0% | 0.8% |
| Intermediate Precision (Inter-day) | ≤ 3.0% | 1.5% |
| Robustness (RSD% across varied conditions) | ≤ 5.0% | 3.2% |
Note: These values are hypothetical and represent typical results for a validated HPLC method.
Future Research Directions and Emerging Trends in the Chemical Research of N 2 3 Oxobutan 2 Yl Phenyl Acetamide
In-depth Mechanistic Studies of Unique Rearrangement and Transformation Reactions Specific to the Compound's Architecture
The unique juxtaposition of the acetamide (B32628) and 1-methylacetonyl groups on the aniline (B41778) ring suggests a rich landscape for novel intramolecular reactions and rearrangements. Elucidating the mechanisms of these transformations is a critical area for future research.
Intramolecular Cyclization Cascades: The ortho-relationship of the two functional groups makes the compound a prime candidate for cyclization reactions. Depending on the reaction conditions, various heterocyclic cores could be accessible. For instance, acid-catalyzed condensation could lead to the formation of quinoline or benzoxazine derivatives. Mechanistic studies, potentially involving isotopic labeling and computational analysis, will be essential to understand the pathways of these transformations. The Bischler-Napieralski reaction, which involves the cyclization of β-arylethylamides, provides a precedent for such intramolecular electrophilic aromatic substitutions, often proceeding through a nitrilium ion intermediate. organic-chemistry.orgjk-sci.compatsnap.com
Photochemical Rearrangements: The parent acetanilide (B955) is known to undergo photochemical reactions, and the presence of the β-diketone moiety in N-[2-(3-oxobutan-2-yl)phenyl]acetamide introduces new chromophores that could lead to unique photochemical behavior. researchgate.net Research could investigate the possibility of novel photochemical rearrangements, such as aza-vinylcyclopropane-cyclopentene type rearrangements or other cyclizations initiated by photoexcitation. researchgate.net The study of photochemical rearrangements of N-acylanilines and related bicyclic systems provides a theoretical framework for such investigations. nih.govslideshare.netresearchgate.net
Unique Thermal Rearrangements: The potential for thermally induced rearrangements, beyond simple cyclization, should be explored. Analogous to the Fischer-Hepp rearrangement of N-nitrosoanilines, the specific architecture of N-[2-(3-oxobutan-2-yl)phenyl]acetamide might undergo unforeseen skeletal reorganizations under thermal stress. mdpi.com Detailed kinetic and mechanistic studies would be required to characterize these potential transformations.
Advanced Computational Modeling for Predictive Chemical Design and Property Prediction
Computational chemistry offers a powerful toolkit for predicting the properties of N-[2-(3-oxobutan-2-yl)phenyl]acetamide and for guiding the design of new derivatives with specific functionalities.
Future computational studies could focus on:
Quantum Chemical Calculations of Electronic Properties: Using methods like Density Functional Theory (DFT), researchers can calculate key electronic properties such as HOMO-LUMO energy gaps, molecular electrostatic potential surfaces, and dipole moments. researchgate.net These calculations can provide insights into the compound's reactivity, stability, and potential for applications in electronics or nonlinear optics. patsnap.com
Predicting Spectroscopic and Physicochemical Properties: Computational models can be used to predict spectroscopic data (NMR, IR, UV-Vis), which can aid in the characterization of newly synthesized derivatives. Furthermore, models can predict physicochemical properties like solubility, pKa, and partition coefficients, which are crucial for a variety of applications.
Modeling Reaction Mechanisms: Computational studies can be employed to investigate the transition states and reaction pathways of the potential rearrangement and cyclization reactions mentioned in the previous section. This can provide a deeper understanding of the reaction mechanisms and help in optimizing reaction conditions.
The table below summarizes key parameters that can be investigated through computational modeling.
| Computational Method | Property to be Investigated | Potential Application/Insight |
| Density Functional Theory (DFT) | Electronic Structure (HOMO/LUMO), Electrostatic Potential | Prediction of reactivity, stability, and electronic properties |
| Time-Dependent DFT (TD-DFT) | UV-Vis Spectra | Understanding photochemical behavior and electronic transitions |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of intramolecular interactions | Elucidation of hydrogen bonding and other non-covalent interactions |
| Molecular Dynamics (MD) Simulations | Conformational analysis, interaction with solvents or surfaces | Insight into behavior in different environments, potential for self-assembly |
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The structural features of N-[2-(3-oxobutan-2-yl)phenyl]acetamide make it an intriguing candidate for applications in materials science, an area ripe for interdisciplinary exploration.
A particularly promising avenue is the investigation of this compound as a phase change material (PCM) for thermal energy storage. The parent compound, acetanilide, has been recognized for its potential in this area due to its suitable melting point and latent heat of fusion. jk-sci.com
Key research questions in this area include:
Thermal Properties Measurement: A thorough characterization of the thermal properties of N-[2-(3-oxobutan-2-yl)phenyl]acetamide is the first critical step. This involves measuring its melting point, latent heat of fusion, and thermal stability over repeated melting/solidification cycles using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). jk-sci.com
Structure-Property Relationships: By synthesizing a series of derivatives with different substituents on the phenyl ring or modifications to the diketone moiety, researchers can establish structure-property relationships. This will allow for the fine-tuning of the melting point and other thermal properties to suit specific thermal energy storage applications.
Composite Material Development: To address potential issues like supercooling or leakage in the molten state, research can focus on creating composite PCMs. This could involve encapsulating N-[2-(3-oxobutan-2-yl)phenyl]acetamide within a polymer shell or embedding it in a porous matrix like expanded graphite.
The table below outlines a comparison of properties between the parent acetanilide and the proposed research on its derivative.
| Property | Acetanilide (Known) | N-[2-(3-oxobutan-2-yl)phenyl]acetamide (Proposed Research) |
| Melting Point | ~114-116 °C researchgate.net | To be determined; substitution may alter this value. |
| Latent Heat of Fusion | Reported as ~142-222 kJ/kg jk-sci.com | To be determined; potential for high latent heat. |
| Thermal Stability | Stable over many cycles | To be investigated; a key parameter for long-term use. |
| Supercooling | Known to exhibit supercooling (~15 °C) | To be investigated; a common challenge to be addressed. |
By systematically pursuing these future research directions, the scientific community can unlock the full potential of N-[2-(3-oxobutan-2-yl)phenyl]acetamide, paving the way for new discoveries in synthetic chemistry, reaction mechanisms, and materials science.
Table of Compound Names
| Trivial Name | Systematic Name |
| Acetanilide | N-phenylacetamide |
| Acetanilide, 2'-(1-methylacetonyl)- | N-[2-(3-oxobutan-2-yl)phenyl]acetamide |
Q & A
Q. What safety protocols are critical when handling 2'-(1-methylacetonyl)acetanilide in laboratory settings?
- Methodology : Use fume hoods for synthesis steps involving volatile reagents. Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure. Store the compound in amber glass containers at 4°C to prevent photodegradation. Dispose of waste via certified hazardous waste programs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
